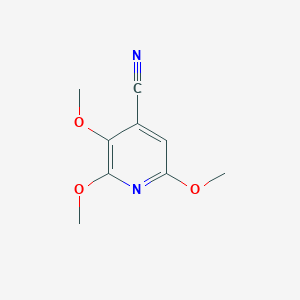

2,3,6-Trimethoxyisonicotinonitrile

Description

Properties

IUPAC Name |

2,3,6-trimethoxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-12-7-4-6(5-10)8(13-2)9(11-7)14-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFRGCBMTMLNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1)C#N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201272173 | |

| Record name | 4-Pyridinecarbonitrile, 2,3,6-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383788-28-0 | |

| Record name | 4-Pyridinecarbonitrile, 2,3,6-trimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1383788-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarbonitrile, 2,3,6-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3,6 Trimethoxyisonicotinonitrile

Retrosynthetic Analysis and Strategic Disconnections for the Trimethoxyisonicotinonitrile Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors through a series of imaginary bond disconnections. ias.ac.inamazonaws.com For a polysubstituted heterocycle like 2,3,6-trimethoxyisonicotinonitrile, this process reveals several potential synthetic pathways.

The primary disconnections for the target molecule can be envisioned at three key locations:

C4-CN Bond (Functional Group Interconversion/Disconnection): The isonicotinonitrile group can be disconnected via a functional group interconversion (FGI). For instance, the nitrile can be traced back to a primary amide (via dehydration), a carboxylic acid, or an aldehyde (via an oxime). A more direct disconnection of the C-CN bond might lead to a 4-halopyridine precursor and a cyanide source, achievable through transition-metal-catalyzed cyanation.

C-O Methoxy (B1213986) Bonds: The three methoxy groups can be disconnected to reveal their corresponding hydroxyl precursors. This suggests a late-stage methylation of a 2,3,6-trihydroxyisonicotinonitrile intermediate. Alternatively, these groups can be installed via nucleophilic aromatic substitution, disconnecting to a polychlorinated pyridine (B92270) and a methoxide (B1231860) source. google.com

Pyridine Ring Bonds: The most fundamental disconnections involve breaking the pyridine ring itself, leading to acyclic precursors. This de novo approach is often the most flexible for establishing complex substitution patterns. illinois.edu Common strategies involve disconnecting the ring into fragments that can be reassembled through cycloaddition or condensation reactions. For example, a [4+2] disconnection reveals a 1-azadiene and an alkyne component, while a [3+3] disconnection suggests an enamine and an unsaturated carbonyl compound. acs.orgrsc.org

These disconnections generate a "synthetic tree" of possible routes, allowing chemists to choose the most viable pathway based on starting material availability, reaction efficiency, and control of regiochemistry.

De Novo Pyridine Ring Formation Strategies and Their Adaptability

Constructing the pyridine nucleus from acyclic precursors, or de novo synthesis, offers a powerful method for creating highly substituted pyridines that may be inaccessible through simple functionalization of the parent heterocycle. nih.govresearchgate.net

Cycloaddition reactions are highly efficient in forming multiple bonds in a single step, providing a convergent route to the pyridine core. nih.govrsc.org

[4+2] Cycloadditions (Hetero-Diels-Alder Reaction): This strategy involves the reaction of a 1-azadiene (the four-atom component) with a two-atom dienophile, typically an alkyne or a substituted alkene. rsc.org For the synthesis of this compound, an inverse-electron-demand Diels-Alder reaction is particularly relevant. A 1,2,4-triazine, substituted with precursors to the methoxy and nitrile groups, could react with an electron-rich dienophile. Subsequent loss of dinitrogen from the bicyclic intermediate would yield the aromatic pyridine ring. The challenge lies in synthesizing the appropriately substituted triazine and controlling the regioselectivity of the cycloaddition.

[2+2+2] Cycloadditions: Transition-metal catalysis, often employing cobalt or rhodium, can facilitate the [2+2+2] cyclotrimerization of two alkyne molecules with a nitrile. nih.gov To adapt this to the target molecule, one could theoretically use a nitrile component that already contains a methoxy group and two different, strategically substituted alkynes to build the desired substitution pattern. Precise control over the assembly of three different components remains a significant synthetic hurdle.

[3+3] Cycloadditions: An emerging strategy involves the formal [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones. acs.orgacs.org This method allows for the assembly of tri- or tetrasubstituted pyridines from readily available starting materials. For the target compound, a custom-designed enamine and an unsaturated aldehyde bearing the necessary methoxy precursors could be condensed to form the pyridine ring.

| Cycloaddition Type | Key Reactants | Potential for Adaptation | Primary Challenge |

|---|---|---|---|

| [4+2] Hetero-Diels-Alder | Substituted 1,2,4-Triazine + Alkyne/Enamine | Good. Allows for pre-installation of substituents on the triazine ring. | Synthesis of the required polysubstituted triazine. researchgate.net |

| [2+2+2] Cyclotrimerization | 2 x Alkyne + Nitrile | Moderate. Highly convergent but regioselectivity is difficult to control with multiple unique components. | Achieving the specific 2,3,6-substitution pattern regioselectively. nih.gov |

| [3+3] Formal Cycloaddition | Enamine + Unsaturated Aldehyde/Ketone | Good. Flexible for various substitution patterns from simple starting materials. | Synthesis of the specific, highly functionalized acyclic precursors. acs.org |

Classical condensation reactions remain a mainstay for pyridine synthesis, often involving the reaction of carbonyl compounds with an ammonia (B1221849) source. researchgate.net

Guareschi-Thorpe Pyridine Synthesis: This method involves the condensation of a β-keto ester with cyanoacetamide in the presence of a base like piperidine. The initial product is a 2,6-dihydroxypyridine (B1200036) derivative. This is a highly adaptable route for the target molecule. A custom 1,3,5-tricarbonyl precursor could potentially condense with cyanoacetamide to form a dihydroxy-isonicotinonitrile core, which can then undergo further functionalization to introduce the third oxygen substituent and subsequent methylation.

Hantzsch Dihydropyridine (B1217469) Synthesis: While the classic Hantzsch synthesis yields dihydropyridines, modern variations allow for the one-pot synthesis of fully aromatic pyridines. researchgate.net The reaction typically involves an aldehyde, two equivalents of a β-keto ester, and an ammonia source. By carefully selecting a functionalized aldehyde and keto-ester components bearing methoxy groups or their precursors, one could assemble the pyridine ring. Subsequent introduction of the C4-nitrile would be necessary in a post-cyclization step.

Multicomponent Reactions: Modern synthetic chemistry has seen a rise in multicomponent reactions (MCRs) where three or more reactants combine in a single pot to form a complex product. rsc.orgorganic-chemistry.org A base-catalyzed three-component reaction of ynals, isocyanates, and amines/alcohols can provide highly decorated pyridine derivatives with high regioselectivity. organic-chemistry.org Designing a specific MCR for this compound would require the development of bespoke, highly functionalized starting materials that could assemble with the correct regiochemistry.

Regioselective Introduction of Methoxy Substituents on the Pyridine Nucleus

Whether the pyridine core is pre-formed or built de novo, the regioselective introduction of the three methoxy groups is a critical step. This can be achieved either by direct alkylation of hydroxyl groups or by substitution of leaving groups.

Starting with a 2,3,6-trihydroxyisonicotinonitrile precursor, the most straightforward approach is the exhaustive O-methylation of the hydroxyl groups.

The reaction is typically performed using a methylating agent in the presence of a base to deprotonate the hydroxypyridine tautomers (pyridones). The choice of reagents can influence the reaction's efficiency and completeness.

| Methylating Agent | Typical Base | Solvent | Key Characteristics |

|---|---|---|---|

| Dimethyl sulfate | K₂CO₃, NaH | DMF, Acetone | Highly effective and reactive, but toxic. |

| Methyl iodide | K₂CO₃, Ag₂O | DMF, Acetonitrile | Common and effective, can lead to N-alkylation as a side reaction. |

| Diazomethane (B1218177) | None (or catalytic HBF₄) | Ether | Mild conditions, but hazardous (explosive and toxic). |

| Trimethylsilyldiazomethane | None | Methanol (B129727)/Toluene | Safer alternative to diazomethane for esterification and methylation. |

A significant challenge in this approach is the potential for competing N-alkylation of the pyridine ring nitrogen, although the electron-withdrawing nature of the nitrile and multiple oxygen substituents would mitigate this side reaction.

An alternative strategy involves synthesizing a pyridine ring with leaving groups, such as chloro or bromo atoms, at the 2, 3, and 6 positions. These can then be displaced by a methoxide nucleophile.

This approach relies on nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further activated by the nitrile at C4, facilitates this reaction. A precursor like 2,3,6-trichloroisonicotinonitrile would be an ideal substrate. The reaction with sodium methoxide in a suitable solvent like methanol or DMF at elevated temperatures would lead to the desired trimethoxy product. google.com

The stepwise substitution could also be envisioned, allowing for differential functionalization if desired, by controlling the reaction conditions (temperature, stoichiometry) and leveraging the different reactivities of the 2/6 and 3 positions on the pyridine ring. Generally, the 2- and 6-positions are more activated towards nucleophilic attack than the 3-position.

Stereocontrolled Approaches in the Synthesis of Substituted Isonicotinonitriles

While this compound itself is achiral, stereocontrolled synthesis becomes relevant when considering the preparation of chiral intermediates or derivatives. The principles of asymmetric synthesis can be applied to create precursors with defined stereochemistry, which are then converted to the final polysubstituted pyridine.

Methodologies for accessing chiral pyridines often involve the asymmetric functionalization of a pre-existing pyridine ring or the construction of the ring using chiral auxiliaries or catalysts. nih.govacs.org For instance, a general approach involves the reactivity enhancement of alkenyl pyridines through Lewis acid activation, followed by a copper-catalyzed asymmetric addition of Grignard reagents. researchgate.netnih.gov This method allows for the introduction of various alkyl groups with high enantioselectivity. nih.gov Another strategy involves the asymmetric C-H functionalization of pyridines. A tandem borane (B79455) and iridium catalysis has been successfully used for the C3-allylation of pyridines, generating nucleophilic dihydropyridine intermediates that undergo enantioselective allylation. acs.org

The synthesis of chiral aziridines, which are valuable intermediates for nitrogen-containing compounds, presents another potential route. irb.hr Chiral sulfur ylides have been used for the asymmetric aziridination of imines, yielding chiral aziridines that can undergo ring-opening reactions. irb.hrnih.gov Such strategies could be adapted to construct a chiral fragment that is later incorporated into the pyridine ring of a this compound precursor.

Furthermore, chemoenzymatic methods offer a powerful tool for creating chiral building blocks. For example, prochiral ketones can be asymmetrically reduced to chiral alcohols using alcohol dehydrogenases, achieving high enantiomeric excess. nih.gov A precursor to this compound containing a prochiral ketone could potentially be resolved using this method to yield a chiral intermediate.

Modern Catalyst-Mediated Synthetic Routes

Catalyst-mediated reactions are central to the efficient construction of complex molecules like this compound. These methods often provide high yields and regioselectivity under mild conditions.

Transition Metal-Catalyzed Methods for C-C and C-N Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for forming the carbon-carbon and carbon-nitrogen bonds necessary for constructing the this compound framework.

One of the most prominent methods for pyridine synthesis is the transition metal-catalyzed [2+2+2] cycloaddition. nih.gov This reaction allows for the construction of the pyridine ring from nitriles and alkynes. The use of different metal complexes can control the substitution pattern of the resulting pyridine. nih.gov Rhenium-catalyzed alkyne insertion into N-acetyl β-enamino ketones has also been shown to produce polysubstituted pyridines with good regioselectivity. thieme-connect.com

For the introduction of the isonicotinonitrile's cyano group, palladium-catalyzed cyanation of (hetero)aryl halides is a well-established and versatile method. nih.govrsc.org This reaction has seen significant advances, with modern protocols allowing for the cyanation of (hetero)aryl chlorides and bromides under mild conditions, often in aqueous media. nih.govnih.gov The choice of palladium precatalyst and ligands is crucial for achieving high catalytic activity and avoiding catalyst poisoning by the cyanide source. nih.gov Copper-catalyzed C(sp3)-H cyanation has also emerged as a powerful technique, utilizing high-valent copper-cyanide complexes to directly functionalize C-H bonds. nih.gov

Direct C-H functionalization of the pyridine ring itself is another powerful strategy for introducing substituents. pkusz.edu.cn Depending on the directing group and catalyst system, various positions on the pyridine ring can be selectively functionalized. For instance, C-H functionalization of pyridine N-oxides has been used to introduce alkyl, aryl, and alkenyl substituents at the C2 position. organic-chemistry.org

The following table summarizes selected transition metal-catalyzed reactions applicable to the synthesis of substituted pyridines:

| Reaction Type | Catalyst System | Substrates | Key Features |

| [2+2+2] Cycloaddition | Various transition metal complexes | Nitriles and alkynes | De novo construction of the pyridine ring with control over substitution patterns. nih.gov |

| Alkyne Insertion | Re2(CO)10 | N-acetyl β-enamino ketones and alkynes | Regioselective synthesis of polysubstituted pyridines. thieme-connect.com |

| Cyanation | Palladium complexes (e.g., palladacycles) | (Hetero)aryl halides and a cyanide source (e.g., Zn(CN)2) | Introduction of the cyano group under mild conditions with high functional group tolerance. nih.govrsc.org |

| C-H Functionalization | Copper or Palladium catalysts | Pyridine N-oxides and various coupling partners | Direct introduction of substituents onto the pyridine ring. organic-chemistry.org |

Organocatalytic Strategies in Pyridine Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of pyridine derivatives. exaly.com These methods often rely on the activation of substrates through the formation of reactive intermediates like enamines or iminium ions.

A notable organocatalytic approach is the formal (3+3) cycloaddition of enamines with unsaturated aldehydes or ketones. acs.orgacs.org This method allows for the practical, large-scale synthesis of tri- and tetrasubstituted pyridines from readily available starting materials. acs.orgacs.org Another strategy involves a photochemical organocatalytic functionalization of pyridines, which proceeds via pyridinyl radicals to form new C-C bonds. acs.org

Multicomponent reactions are particularly attractive for their efficiency in building molecular complexity in a single step. A base-catalyzed, one-pot, three-component reaction of ynals, isocyanates, and amines or alcohols can produce highly decorated pyridine derivatives with high regioselectivity. organic-chemistry.orgacs.orgacs.orgnih.gov Similarly, a multicomponent synthesis based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction provides access to a diverse range of substituted pyridines. nih.gov The hetero-Diels-Alder reaction, which involves the [4+2] cycloaddition of a 1-azadiene with an alkyne or alkene, is another powerful tool for pyridine synthesis. rsc.orgacsgcipr.org

Optimization of Reaction Conditions and Process Efficiency

The efficiency and practicality of any synthetic route hinge on the careful optimization of reaction conditions. For the synthesis of polysubstituted pyridines like this compound, factors such as catalyst choice, solvent, temperature, and reaction time must be fine-tuned to maximize yield and minimize byproducts.

Studies on the synthesis of functionalized pyridines have shown that the choice of catalyst and solvent can have a profound impact on the reaction outcome. For example, in a multicomponent synthesis of functionalized pyridines, a study assessing various metal Lewis acid catalysts found that gallium(III) iodide was highly effective. researchgate.net The optimization of a Negishi cross-coupling reaction for the synthesis of a pyrimidinyl benzoic acid fragment revealed that a specific molar ratio of catalyst to starting material and a defined reaction temperature were crucial for achieving a high yield. benthamdirect.com

The use of environmentally benign solvents, such as water, is also a key consideration in modern process chemistry. researchgate.net Furthermore, the development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, significantly improves process efficiency by reducing the need for intermediate purification steps. organic-chemistry.orgacs.orgacs.orgnih.gov Mechanochemical methods, such as ball milling, offer a solvent-free alternative for carrying out reactions like the deoxygenative alkynylation of heterocyclic N-oxides, providing excellent yields in short reaction times. acs.org

The following table highlights key parameters that are often optimized in the synthesis of substituted pyridines:

| Parameter | Importance | Example |

| Catalyst | Determines reaction rate, selectivity, and yield. | In a palladium-catalyzed cyanation, palladacycle precatalysts were found to be more effective than other common palladium sources. nih.gov |

| Solvent | Influences substrate solubility, reaction rate, and can play a role in the reaction mechanism. | For a three-component cyclization, water was identified as the most effective and environmentally friendly solvent. researchgate.net |

| Temperature | Affects reaction kinetics and can influence the formation of side products. | An optimization study found 70 °C to be the optimal temperature for the synthesis of a functionalized pyridine. researchgate.net |

| Reactant Stoichiometry | The molar ratio of reactants can significantly impact conversion and yield. | Reducing the amount of a cyanamide (B42294) reagent to 1.5 equivalents was found to be optimal for the C-H functionalization of a pyridine N-oxide. researchgate.net |

| Reaction Time | Essential for ensuring complete conversion without decomposition of the product. | An optimal reaction time of 1 hour was determined for a mechanochemical alkynylation reaction. acs.org |

Mechanistic Investigations of 2,3,6 Trimethoxyisonicotinonitrile Reactivity

Electronic Structure and Frontier Molecular Orbital Analysis for Reactivity Prediction

The reactivity of an organic molecule is fundamentally governed by its electronic structure. In the case of 2,3,6-trimethoxyisonicotinonitrile, the distribution of electron density and the nature of its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are key to predicting its chemical behavior. wikipedia.org

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. youtube.com This effect is modulated by the substituents. The three methoxy (B1213986) groups, being electron-donating through resonance, increase the electron density of the ring. Conversely, the nitrile group at the 4-position is strongly electron-withdrawing, both through induction and resonance. This push-pull electronic arrangement creates a nuanced reactivity profile.

Frontier molecular orbital theory provides a powerful lens through which to analyze this reactivity. wikipedia.org The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO indicates its electrophilicity. For this compound, the electron-donating methoxy groups will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack than an unsubstituted pyridine. However, the potent electron-withdrawing effect of the nitrile group significantly lowers the energy of the LUMO, rendering the pyridine ring highly susceptible to nucleophilic attack. rsc.org

Computational studies on substituted pyridines confirm that electron-withdrawing groups like nitro and cyano groups lower the LUMO energy, enhancing reactivity towards nucleophiles. researchgate.netnumberanalytics.com The energy and coefficients of the LUMO can predict the most likely sites for nucleophilic attack. In pyridine systems, the LUMO often has large coefficients at the C2 and C4 positions, indicating these are the most electrophilic centers. stackexchange.comresearchgate.net For this compound, the combined electron-withdrawing influence of the ring nitrogen and the C4-nitrile group will make the C2 and C6 positions particularly electron-deficient and thus primary targets for nucleophiles.

Table 1: Predicted Electronic Properties of this compound

| Property | Influence of Methoxy Groups | Influence of Nitrile Group | Overall Effect | Predicted Reactivity |

| HOMO Energy | Increase | Decrease | Moderate | Susceptible to strong electrophiles |

| LUMO Energy | Increase | Significant Decrease | Low | Highly susceptible to nucleophiles |

| Electron Density | Increased at ortho/para positions | Decreased at ipso and para positions | Polarized ring | Favors nucleophilic aromatic substitution |

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups. numberanalytics.commasterorganicchemistry.com

Reactivity at the Methoxy-Substituted Positions

The methoxy groups at the C2, C3, and C6 positions are potential leaving groups in an SNAr reaction. Nucleophilic attack on pyridines is generally favored at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comuci.edu Attack at the C3 position does not allow for this resonance stabilization and is therefore less favorable. stackexchange.com

In this compound, the C2 and C6 positions are activated towards nucleophilic attack by both the ring nitrogen and the C4-nitrile group. wikipedia.org Therefore, SNAr reactions are most likely to occur at these positions, leading to the displacement of a methoxy group. The reactivity of the C3-methoxy group towards substitution will be significantly lower. While methoxy groups are not the best leaving groups, the high degree of activation of the pyridine ring can facilitate their displacement by strong nucleophiles. ntu.edu.sg

Influence of the Nitrile Group on SNAr Selectivity

The nitrile group at the C4 position plays a dominant role in directing the regioselectivity of SNAr reactions. As a powerful electron-withdrawing group, it strongly activates the positions ortho and para to it for nucleophilic attack. numberanalytics.compressbooks.pub In this molecule, the C2 and C6 positions are ortho to the nitrile group (in addition to being ortho and para to the ring nitrogen, respectively). This cumulative activation makes the C2 and C6 positions the most probable sites for substitution.

The nitrile group stabilizes the anionic Meisenheimer intermediate formed upon nucleophilic attack at the C2 or C6 position through resonance, delocalizing the negative charge. masterorganicchemistry.com This stabilization lowers the activation energy for the formation of the intermediate, which is the rate-determining step of the reaction. pressbooks.pub

Computational studies on similar systems, such as 4-nitrobenzonitrile, have shown that even though the nitrile group itself can be attacked by a nucleophile, the SNAr pathway at the carbon bearing a leaving group is often kinetically or thermodynamically favored, especially with subsequent equivalents of the nucleophile. wuxibiology.com Therefore, in this compound, the primary reaction pathway for a nucleophile is expected to be substitution at the C2 or C6 position.

Chemical Transformations Involving the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations.

Reduction Chemistry to Aldehydes, Imines, and Amines

The reduction of the nitrile group in this compound can lead to the formation of several important functional groups. The specific product obtained depends on the reducing agent and the reaction conditions.

Aldehydes: Partial reduction of the nitrile to an imine, followed by hydrolysis, yields the corresponding aldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the amine.

Imines: The intermediate imine can sometimes be isolated, especially if the reaction is carried out under anhydrous conditions and the imine is sterically hindered or electronically stabilized.

Amines: Complete reduction of the nitrile group affords the corresponding primary amine. This can be achieved using a variety of strong reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation over catalysts like Raney nickel or platinum oxide. clockss.org The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation might also affect the pyridine ring under certain conditions. The use of samarium diiodide in the presence of water has also been reported for the reduction of pyridine derivatives, although it can sometimes lead to the removal of other functional groups. clockss.org

Table 2: Potential Reduction Products of this compound

| Reagent | Product | Functional Group Transformation |

| 1. DIBAL-H, -78 °C; 2. H3O+ | 2,3,6-Trimethoxypyridine-4-carbaldehyde | Nitrile to Aldehyde |

| LiAlH4 | (2,3,6-Trimethoxypyridin-4-yl)methanamine | Nitrile to Amine |

| H2, Raney Ni | (2,3,6-Trimethoxypyridin-4-yl)methanamine | Nitrile to Amine |

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. One of the most common examples is the [2+3] cycloaddition with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to form five-membered heterocyclic rings. jst.go.jpresearchgate.net

For instance, the reaction of this compound with an azide (R-N3) in the presence of a suitable catalyst or under thermal conditions can lead to the formation of a tetrazole ring. This type of "click chemistry" is widely used for the synthesis of complex molecules.

Similarly, reaction with a nitrile oxide, generated in situ from an oxime, would yield a 1,2,4-oxadiazole. The feasibility and regioselectivity of these cycloadditions would be influenced by the electronic properties of both the nitrile and the 1,3-dipole, as predicted by frontier molecular orbital theory. slideshare.net The electron-deficient nature of the nitrile in this specific molecule, due to the pyridine ring, would make it a good partner for electron-rich 1,3-dipoles.

Transition metal-catalyzed [2+2+2] cycloadditions involving nitriles and alkynes are also a powerful method for the synthesis of substituted pyridines. rsc.org While this would involve the transformation of the starting material into a new pyridine ring, it highlights the versatility of the nitrile group in cycloaddition chemistry.

Heterocyclic Annulation Reactions Initiated by the Nitrile Group

The nitrile group is a versatile functional handle for the construction of fused heterocyclic systems. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the nitrogen atom can participate in cyclization cascades. chemistrysteps.com In the context of this compound, the nitrile group can initiate annulation reactions to form a variety of fused pyridines.

One common strategy involves the reaction of the nitrile with a binucleophile. For instance, reaction with a 1,2- or 1,3-dinucleophile could lead to the formation of five- or six-membered rings, respectively. The general mechanism often involves an initial nucleophilic attack on the nitrile carbon, followed by an intramolecular cyclization and subsequent aromatization, potentially through elimination of one of the methoxy groups or other substituents.

The reactivity of the nitrile group can be enhanced by acid catalysis, which involves protonation of the nitrile nitrogen, increasing the electrophilicity of the carbon atom. chemistrysteps.comebsco.com This activation facilitates attack by even weak nucleophiles.

While specific examples for this compound are not extensively documented, the general reactivity of aromatic nitriles suggests that it could serve as a precursor to various fused heterocyclic systems, such as thieno[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, or other related structures, depending on the reaction partner and conditions. nih.govnih.gov

Table 1: Potential Heterocyclic Annulation Reactions from Nitriles

| Reagent Type | Potential Product | General Conditions |

|---|---|---|

| 1,2-Amino-thiol | Thiazolopyridine | Acid or base catalysis |

| 1,3-Diketone | Pyridopyrimidine | Base catalysis |

| Hydrazine | Aminopyrazolopyridine | Neutral or acidic conditions |

This table represents potential reactions based on the general reactivity of the nitrile group.

Electrophilic Aromatic Substitution (EAS) Potential and Limitations

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqquimicaorganica.org This deactivating effect is further influenced by the substituents on the ring. In this compound, the three methoxy groups are electron-donating through resonance, which would activate the ring towards EAS. Conversely, the nitrile group at the 4-position is strongly electron-withdrawing, deactivating the ring.

The directing effect of these substituents must also be considered. Methoxy groups are ortho, para-directing, while the nitrile group is a meta-director. In this specific molecule, the only available position for substitution is at C-5. The methoxy groups at C-2 and C-6 would direct an incoming electrophile to the C-3 and C-5 positions, and the methoxy group at C-3 would direct to the C-2 and C-4 positions (which are already substituted). The nitrile group at C-4 would direct to the C-3 and C-5 positions. Therefore, all substituents direct towards the only available C-5 position.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2,3,6-trimethoxyisonicotinonitrile (likely low yield) |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2,3,6-trimethoxyisonicotinonitrile (likely low yield) |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted pyridines.

Radical Chemistry and Single-Electron Transfer Processes

The involvement of this compound in radical chemistry could be initiated through several pathways. Single-electron transfer (SET) to or from the molecule could generate radical ions. researchgate.net The electron-rich nature of the trimethoxypyridine ring might make it susceptible to oxidation via SET to a suitable acceptor, forming a radical cation. Conversely, the electron-withdrawing nitrile group could facilitate the acceptance of an electron to form a radical anion.

Once formed, these radical species can undergo a variety of reactions. For example, a radical cation could undergo nucleophilic attack or deprotonation. A radical anion could participate in coupling reactions. Radical substitution reactions on the pyridine ring are also a possibility, potentially offering an alternative to ionic substitution pathways. wikipedia.org While specific studies on the radical chemistry of this compound are scarce, the general principles of radical chemistry suggest that this compound could participate in such processes under appropriate conditions, such as photolysis or in the presence of radical initiators. researchgate.net

Organometallic Reactions and Cross-Coupling Methodologies

Organometallic chemistry provides powerful tools for the functionalization of aromatic rings, including pyridines. Cross-coupling reactions, in particular, are a cornerstone of modern organic synthesis.

To utilize cross-coupling methodologies, a suitable leaving group, such as a halogen or a triflate, would first need to be introduced onto the pyridine ring of a 2,3,6-trimethoxy-substituted precursor. For instance, if a bromo or iodo substituent were present at the 5-position, a variety of cross-coupling reactions could be envisaged.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would introduce a new carbon-carbon bond.

Stille Coupling: Coupling with an organotin reagent, also typically palladium-catalyzed, offers another route to C-C bond formation.

Negishi Coupling: The use of an organozinc reagent with a palladium or nickel catalyst is a powerful method for creating C-C bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the introduction of nitrogen-based nucleophiles, forming C-N bonds.

These reactions are known to be effective for the functionalization of halogenated pyridines, and it is anticipated that a halogenated derivative of 2,3,6-trimethoxypyridine (B1402741) would be a viable substrate. nih.gov

Table 3: Potential Cross-Coupling Reactions of a 5-Halo-2,3,6-trimethoxyisonicotinonitrile Precursor

| Coupling Reaction | Reagent | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base | 5-Aryl/Alkyl-substituted pyridine |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 5-Aryl/Alkyl-substituted pyridine |

| Negishi | R-ZnX | PdCl₂(dppf) | 5-Aryl/Alkyl-substituted pyridine |

This table illustrates potential applications of cross-coupling reactions on a hypothetical halogenated precursor.

The nitrogen atom of the pyridine ring and the nitrile group in this compound and its derivatives offer potential coordination sites for metal ions. This suggests that these molecules could be explored as ligands in coordination chemistry and catalysis. The methoxy groups can also influence the electronic properties and steric environment of the coordination site.

Derivatives of this compound could be designed to act as bidentate or polydentate ligands. For example, conversion of the nitrile group to an amino or amido functionality could create a bidentate N,N-donor ligand in conjunction with the pyridine nitrogen. The design of such ligands would need to consider the steric hindrance from the methoxy groups, which could affect the stability and geometry of the resulting metal complexes. The electronic properties of the ligand, tuned by the substituents, would in turn influence the catalytic activity of the metal center. stjohns.eduresearchgate.net

Spectroscopic and Computational Approaches for Reaction Pathway Elucidation

A variety of spectroscopic and computational techniques can be employed to investigate the mechanistic pathways of reactions involving this compound.

Spectroscopic Methods:

NMR Spectroscopy (¹H, ¹³C, ¹⁵N): Can be used to identify reaction intermediates and products, and to study reaction kinetics.

FT-IR Spectroscopy: Useful for monitoring the disappearance of the nitrile stretching frequency and the appearance of new functional groups during a reaction.

Mass Spectrometry: Allows for the identification of reaction products and intermediates by their mass-to-charge ratio.

UV-Vis Spectroscopy: Can be used to study the electronic properties of the molecule and its derivatives, and to monitor reactions involving colored species.

Computational Methods:

Density Functional Theory (DFT): Can be used to model reaction pathways, calculate activation energies, and predict the geometries and stabilities of reactants, intermediates, transition states, and products. researchgate.netnih.gov DFT calculations can also provide insights into the electronic structure of the molecule, such as molecular electrostatic potential maps, which can help to predict sites of electrophilic and nucleophilic attack. researchgate.netscribd.com

Time-Dependent DFT (TD-DFT): Can be used to predict electronic absorption spectra, which can be compared with experimental UV-Vis data. researchgate.net

By combining these experimental and theoretical approaches, a detailed understanding of the reactivity of this compound can be achieved, facilitating the rational design of new synthetic methodologies and functional molecules.

Synthetic Transformations and Derivatization Chemistry of 2,3,6 Trimethoxyisonicotinonitrile

Strategies for Regioselective Functionalization and Late-Stage Diversification

The functionalization of the pyridine (B92270) core of 2,3,6-trimethoxyisonicotinonitrile would likely be influenced by the electronic effects of the three methoxy (B1213986) groups and the nitrile group. The methoxy groups are electron-donating, activating the pyridine ring towards electrophilic substitution, while the nitrile group is electron-withdrawing. The interplay of these effects would govern the regioselectivity of reactions.

Late-stage functionalization, a strategy of introducing chemical modifications at the final stages of a synthetic sequence, could be a powerful tool for creating derivatives of this compound. thieme-connect.com This approach allows for the rapid generation of a library of analogues with diverse properties. thieme-connect.com Potential late-stage functionalization reactions could include C-H activation and functionalization of the pyridine ring, leveraging the directing effects of the existing substituents.

A related compound, 3-cyano-2,6-dimethoxypyridine, has been shown to undergo regioselective photocycloaddition with electron-rich alkenes. nih.gov This suggests that photochemical methods could be a viable strategy for the functionalization of this compound, potentially leading to the formation of complex polycyclic systems. The regioselectivity of such reactions would likely be influenced by steric and electronic factors. nih.gov

Derivatization of the Nitrile Group into Diverse Heterocyclic Systems

The nitrile group is a versatile functional group that can be transformed into a wide array of other functionalities, including various heterocyclic systems.

Synthesis of Tetrazoles and Related Azoles

The [2+3] cycloaddition reaction of the nitrile group with an azide (B81097) source, typically sodium azide, is a common method for the synthesis of tetrazoles. This transformation would convert the isonicotinonitrile moiety into a 5-(2,3,6-trimethoxypyridin-4-yl)tetrazole. The reaction conditions for such a transformation would need to be optimized for this specific substrate.

Formation of Amidines and Thioamides

The nitrile group can be converted to an amidine through the Pinner reaction or by direct addition of amines, often facilitated by a Lewis acid catalyst. This would yield N-substituted or unsubstituted 2,3,6-trimethoxyisonicotinimidamides.

Thioamides can be prepared from nitriles by treatment with a thionating agent, such as hydrogen sulfide (B99878) in the presence of a base, or with Lawesson's reagent. This would afford 2,3,6-trimethoxyisonicotinothioamide.

Construction of Complex Polycyclic Architectures Utilizing the Pyridine Core

The pyridine ring of this compound can serve as a scaffold for the construction of more complex polycyclic systems. Annulation reactions, where a new ring is fused onto the existing pyridine core, are a common strategy for this purpose. The specific reaction conditions and the nature of the reacting partner would determine the structure of the resulting polycyclic compound. While no specific examples for this compound are available, the general principles of pyridine chemistry suggest that such transformations are feasible.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions, where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. chemistryviews.orgrsc.orgtandfonline.com Isonicotinonitrile derivatives can participate in MCRs, for instance, in the synthesis of highly substituted pyridines. thieme-connect.comwhiterose.ac.uk It is conceivable that this compound could be employed as a component in MCRs to generate complex molecules incorporating the trimethoxypyridine moiety. The specific type of MCR and the resulting products would depend on the other reactants and the reaction conditions.

Strategies for Enantioselective Synthesis of Chiral Derivatives (if applicable)

If reactions involving this compound lead to the formation of chiral centers, enantioselective synthesis strategies would be necessary to obtain single enantiomers. This could involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For instance, if a reaction introduces a substituent at a specific position on the pyridine ring leading to a chiral center, a chiral catalyst could be employed to favor the formation of one enantiomer over the other. Asymmetric catalysis is a well-established field that offers a plethora of methods for achieving high enantioselectivity in organic reactions. nih.govchemrxiv.orgyoutube.comacs.org

The Role of this compound in Combinatorial Chemistry: An Undocumented Application

Extensive investigation into the scientific literature and patent databases reveals a notable absence of information regarding the application of This compound in the realm of combinatorial chemistry and the development of chemical libraries. Despite the importance of combinatorial chemistry in modern drug discovery and materials science for rapidly generating large numbers of diverse compounds, this specific chemical entity does not appear to be a documented scaffold or key building block in such endeavors.

Combinatorial chemistry strategies rely on the use of core molecules (scaffolds) that can be systematically and efficiently modified with a variety of chemical substituents to create a library of related but structurally distinct compounds. The lack of published research or patents detailing the use of This compound in this capacity suggests that it has not been a focus of high-throughput synthesis efforts.

Therefore, it is not possible to provide an article on the "" with a focus on its use in developing chemical libraries through combinatorial approaches, as the foundational information for such a discussion is not available in the public domain. The scientific community has not, to date, published any work that would allow for a detailed analysis of its derivatization for library synthesis, nor are there any available data tables of such combinatorial efforts.

This lack of information precludes the creation of the requested article, as it would require speculation beyond the established scientific record.

Computational Chemistry and Theoretical Studies on 2,3,6 Trimethoxyisonicotinonitrile

The Unexplored Quantum Chemical Landscape

A detailed understanding of the electronic and molecular structure of 2,3,6-trimethoxyisonicotinonitrile would begin with quantum chemical calculations.

Density Functional Theory (DFT) Studies of Ground State Properties

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, such studies would be invaluable for predicting its optimized geometry, bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in calculating key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity and kinetic stability. At present, no such DFT data has been reported for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis dissects the complex quantum mechanical wavefunction of a molecule into localized, chemically intuitive bonding orbitals. nih.govbohrium.comwisc.edubatistalab.com This method would allow for a quantitative description of the donor-acceptor interactions within the this compound molecule, revealing hyperconjugative effects and charge delocalization that contribute to its stability. NBO analysis is also adept at characterizing the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the molecule's behavior in condensed phases. Without dedicated research, these specific orbital interactions remain uncharacterized.

Predicting Reactivity: An Uncharted Territory

The prediction of reaction mechanisms and the influence of solvents are critical aspects of chemical research, often explored through computational means.

Potential Energy Surface Scans for Key Reactions

To understand how this compound might participate in chemical reactions, researchers would perform potential energy surface (PES) scans. This involves calculating the energy of the system as specific bonds are broken and formed, allowing for the identification of transition states and the calculation of activation energies. Such studies are fundamental to predicting reaction pathways and kinetics.

Solvation Models and Solvent Effects on Reaction Energetics

The surrounding solvent can significantly influence the energetics and mechanism of a reaction. Computational solvation models, both implicit and explicit, are employed to simulate these effects. For this compound, these models could predict how its reactivity changes in different solvent environments, a crucial piece of information for synthetic chemists.

The Dynamics of Molecular Shape and Recognition

The three-dimensional structure and flexibility of a molecule are key to its function, particularly in biological and materials science contexts.

Molecular dynamics (MD) simulations provide a "computational microscope" to observe the motion of atoms in a molecule over time. An MD simulation of this compound would reveal its preferred conformations, the energy barriers between them, and how it might interact with and recognize other molecules, such as biological macromolecules. This information is foundational for drug discovery and materials design, yet for this specific compound, it remains a subject for future investigation.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in computational chemistry for predicting the reactivity of chemical compounds based on their molecular structure. These studies establish a mathematical correlation between a set of molecular descriptors and a specific measure of reactivity. For a series of related compounds, such as derivatives of isonicotinonitrile, QSRR models can provide valuable insights into the electronic and steric factors that govern their chemical behavior.

In a hypothetical QSRR study involving this compound and its analogues, the primary objective would be to develop a model that can predict a specific reactivity parameter, such as the rate constant (log k) for a characteristic reaction, or the half-wave potential (E1/2) in an electrochemical process. The first step involves the computational optimization of the molecular geometry of each compound in the series using methods like Density Functional Theory (DFT), often with a basis set such as B3LYP/6-311G++(d,p).

Following geometry optimization, a wide array of molecular descriptors would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For instance, quantum-chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Mulliken charges, and dipole moment are frequently employed.

The final step is to use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that links the descriptors to the observed reactivity.

A hypothetical QSRR model for a series of substituted isonicotinonitriles might take the following form:

log k = c₀ + c₁·EHOMO + c₂·μ + c₃·qN

where:

log k is the logarithm of the reaction rate constant.

EHOMO is the energy of the Highest Occupied Molecular Orbital.

μ is the dipole moment.

qN is the Mulliken charge on the nitrile nitrogen atom.

c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis.

Such a model would allow for the prediction of reactivity for new, unsynthesized derivatives of this compound, thereby guiding experimental efforts toward molecules with desired properties.

Hypothetical Data for a QSRR Study of Isonicotinonitrile Derivatives

| Compound | Substituent (R) | log k (Observed) | EHOMO (eV) | Dipole Moment (Debye) | Mulliken Charge on Nitrile N |

| 1 | 2,3,6-trimethoxy | -2.5 | -6.8 | 3.5 | -0.45 |

| 2 | 2,6-dimethoxy-3-chloro | -2.9 | -7.1 | 4.2 | -0.48 |

| 3 | 2,6-dimethoxy-3-nitro | -3.5 | -7.8 | 5.8 | -0.52 |

| 4 | 2,6-dimethoxy-3-amino | -1.8 | -6.2 | 2.1 | -0.41 |

Theoretical Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis) for Structural Elucidation within Reaction Systems

Theoretical prediction of spectroscopic properties is an indispensable tool for the structural elucidation of molecules, especially for identifying transient species or reaction products within complex systems. Computational methods like DFT can provide calculated spectra that, when compared with experimental data, offer a high degree of confidence in structural assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.zanih.gov These calculations are typically performed on the optimized molecular geometry. The choice of the functional and basis set, such as B3LYP with 6-311++G(2d,p), is crucial for obtaining accurate predictions. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predicted shifts can be invaluable for assigning complex spectra and for distinguishing between isomers.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (on C5) | 6.5 | - |

| OCH₃ (at C2) | 3.9 | 56.0 |

| OCH₃ (at C3) | 4.0 | 56.5 |

| OCH₃ (at C6) | 3.8 | 55.8 |

| C2 | - | 162.0 |

| C3 | - | 158.0 |

| C4 | - | 110.0 |

| C5 | - | 95.0 |

| C6 | - | 165.0 |

| CN | - | 118.0 |

Infrared (IR) Spectroscopy:

The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. The resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical method. researchgate.net The analysis of the potential energy distribution (PED) allows for the assignment of each calculated vibrational mode to specific atomic motions, such as stretching, bending, or torsional vibrations. scielo.org.za This detailed assignment is critical for interpreting experimental IR spectra and identifying characteristic functional group vibrations. For this compound, key vibrations would include the C≡N stretch, C-O-C stretches of the methoxy (B1213986) groups, and aromatic C-H and C=C/C=N vibrations. scielo.org.za

Hypothetical Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3080 |

| C-H stretch (methoxy) | 2950-2850 |

| C≡N stretch | 2235 |

| C=C/C=N stretch (ring) | 1600-1450 |

| C-O stretch (methoxy) | 1250-1050 |

UV-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. scielo.org.za These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelength (λmax) and the oscillator strength, which is related to the intensity of the absorption. The analysis of the orbitals involved in the main electronic transitions, often the HOMO to LUMO transition, provides insight into the nature of the electronic excitation (e.g., π → π* or n → π*). researchgate.net

Hypothetical Predicted UV-Vis Absorption for this compound in Methanol (B129727)

| Transition | λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 295 | 0.25 |

| HOMO-1 → LUMO | 260 | 0.18 |

By combining these theoretical spectroscopic predictions, chemists can build a comprehensive and detailed picture of the molecular structure of this compound and its behavior in chemical reactions, even before it is synthesized or isolated.

Applications of 2,3,6 Trimethoxyisonicotinonitrile As a Versatile Synthetic Intermediate

Role in the Synthesis of Advanced Organic Materials Precursors

There is no available information detailing the use of 2,3,6-Trimethoxyisonicotinonitrile as a precursor for advanced organic materials. Consequently, its specific contributions to the following sub-areas remain undocumented:

Utility in the Modular Assembly of Complex Molecular Architectures

Information regarding the application of this compound in the modular and convergent synthesis of complex molecules is not present in available research.

Development of Heterocyclic Scaffolds with Enhanced Synthetic Versatility

While the synthesis of heterocyclic scaffolds is a broad area of chemical research, no specific methods or studies have been found that utilize this compound for this purpose.

Application in the Construction of Ligands for Catalysis (excluding specific catalytic activities on living systems)

The synthesis of ligands for catalytic applications is a critical area of chemistry. However, there are no documented instances of this compound being used in the construction of such ligands for non-biological catalysis.

Use in the Synthesis of Reference Compounds for Analytical Chemistry Method Development

The use of this compound in the creation of reference standards for the development and validation of analytical chemistry methods is not reported in the available literature.

Advanced Spectroscopic and Spectrometric Characterization in Mechanistic and Structural Elucidation of 2,3,6 Trimethoxyisonicotinonitrile and Its Derivatives

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,3,6-trimethoxyisonicotinonitrile. One-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques would provide a detailed picture of the proton and carbon environments and their connectivity.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

A suite of 2D NMR experiments would be employed to assemble the molecular puzzle of this compound.

Correlation Spectroscopy (COSY): This experiment would be fundamental in identifying proton-proton (H-H) coupling networks. For this compound, a key correlation would be expected between the lone aromatic proton and any adjacent protons if derivatization were to occur at the 5-position. In the parent compound, the aromatic region would likely show a singlet, indicating no adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is crucial for correlating directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon atom attached to the single aromatic proton. Furthermore, it would link the protons of the three methoxy (B1213986) groups to their respective carbon signals.

Correlations from the methoxy protons to the aromatic carbons they are attached to (C-2, C-3, and C-6).

Correlations from the aromatic proton (H-5) to the adjacent carbons (C-4 and C-6) and the carbon bearing the nitrile group (C-4).

Correlations from the methoxy protons to adjacent carbons, helping to confirm their positions.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining through-space proximity of protons, which is key for conformational and stereochemical analysis. For this compound, NOESY could reveal:

Correlations between the aromatic proton (H-5) and the protons of the C-6 methoxy group.

Correlations between the protons of the C-2 and C-3 methoxy groups, providing insight into their relative orientation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

| H-5 | ~7.0-7.5 (s, 1H) | ~110-120 | C-4, C-6 |

| 2-OCH₃ | ~3.9-4.1 (s, 3H) | ~55-60 | C-2 |

| 3-OCH₃ | ~3.8-4.0 (s, 3H) | ~55-60 | C-3 |

| 6-OCH₃ | ~4.0-4.2 (s, 3H) | ~55-60 | C-6 |

| C-2 | - | ~155-165 | 2-OCH₃ |

| C-3 | - | ~150-160 | 3-OCH₃ |

| C-4 | - | ~115-125 | H-5 |

| C-6 | - | ~160-170 | H-5, 6-OCH₃ |

| C≡N | - | ~115-120 | - |

Note: Predicted chemical shifts are based on data for substituted pyridines and anisoles. Actual values may vary.

Dynamic NMR for Conformational Dynamics and Exchange Processes

The presence of three methoxy groups on the pyridine (B92270) ring introduces the possibility of hindered rotation around the C-O bonds, a phenomenon that can be investigated using dynamic NMR (DNMR) spectroscopy. rsc.orgnih.gov By acquiring NMR spectra at various temperatures, it would be possible to study the rotational dynamics of these methoxy groups. At room temperature, the rotation might be fast on the NMR timescale, resulting in sharp, averaged signals for the methoxy protons and carbons. However, upon cooling, if the rotational barrier is significant, decoalescence and eventual resolution of signals corresponding to different rotamers might be observed. rsc.orgnih.gov This analysis would provide valuable information on the conformational preferences and energy barriers to rotation, which can be influenced by steric hindrance and electronic effects from the adjacent substituents and the pyridine nitrogen.

Advanced Mass Spectrometry (MS) for Reaction Monitoring and Structural Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of this compound and for elucidating the structures of its derivatives and reaction byproducts.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound (C₉H₁₀N₂O₃), the expected exact mass can be calculated with high precision. An experimentally determined mass that matches the theoretical mass to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₁N₂O₃⁺ | 195.0764 |

| [M+Na]⁺ | C₉H₁₀N₂O₃Na⁺ | 217.0583 |

| [M]⁺˙ | C₉H₁₀N₂O₃⁺˙ | 194.0686 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of this compound. By selecting the molecular ion (or a protonated/adducted precursor ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. This pattern provides a structural fingerprint and can be used to confirm the connectivity of the molecule. Based on the structures of similar methoxylated and aromatic compounds, the fragmentation of this compound would likely involve: nih.govyoutube.comcas.cn

Loss of a methyl radical (•CH₃): This is a common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z [M-15]⁺.

Loss of formaldehyde (B43269) (CH₂O): The elimination of a neutral formaldehyde molecule from a methoxy group is another characteristic pathway, resulting in a fragment at m/z [M-30]⁺.

Cleavage of the nitrile group: Loss of the CN group as a radical (•CN) or as HCN could also be observed.

Ring fragmentation: At higher collision energies, fragmentation of the pyridine ring itself would be expected.

The specific fragmentation pattern would be invaluable for distinguishing this compound from its isomers and for identifying its derivatives, where the fragmentation would be influenced by the nature and position of the new substituents.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations and Reaction Progress

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. youtube.combenthamopen.com They are particularly useful for identifying functional groups and for monitoring their transformation during chemical reactions.

For this compound, the key vibrational modes would include:

C≡N stretch: The nitrile group has a very characteristic and strong absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. This band would be a clear indicator of the presence of the nitrile functionality. In the Raman spectrum, this stretch would also be observable.

C-O stretches: The methoxy groups would give rise to strong C-O stretching vibrations, typically in the region of 1250-1000 cm⁻¹.

Aromatic C=C and C=N stretches: The pyridine ring would exhibit a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.

C-H stretches: The aromatic C-H stretch would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy groups would be observed in the 3000-2800 cm⁻¹ region.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Nitrile (C≡N) | Stretch | 2220-2260 | Strong | Medium-Strong |

| Methoxy (C-O) | Asymmetric Stretch | 1250-1200 | Strong | Medium |

| Methoxy (C-O) | Symmetric Stretch | 1050-1000 | Strong | Weak |

| Aromatic Ring | C=C, C=N Stretches | 1600-1400 | Medium-Strong | Strong |

| Aromatic C-H | Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H | Stretch | 3000-2800 | Medium-Strong | Medium |

These spectroscopic techniques would be invaluable for monitoring reactions involving this compound. For instance, the disappearance of the C≡N stretching band in the IR spectrum could indicate the successful hydrolysis or reduction of the nitrile group. Similarly, changes in the aromatic region could signal substitution reactions on the pyridine ring. The complementary nature of FT-IR and Raman spectroscopy would be particularly advantageous, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. youtube.combenthamopen.com

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed three-dimensional model of the molecule can be constructed. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the connectivity and conformation of the molecule in the solid state.

The resulting crystallographic data would be crucial for understanding the steric and electronic effects of the three methoxy groups and the nitrile functionality on the geometry of the pyridine ring. For instance, the planarity of the pyridine ring and the orientation of the methoxy group substituents could be precisely determined.

Furthermore, the crystal structure would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding (if any), dipole-dipole interactions, and π-π stacking interactions between adjacent molecules in the crystal lattice. These non-covalent interactions are fundamental to understanding the solid-state packing, physical properties like melting point and solubility, and can provide insights into the molecule's potential for self-assembly.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 980.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.415 |

Hypothetical Intermolecular Interactions

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |

| C-H···N Hydrogen Bond | C(x)-H | N(1) | 3.2 |

| π-π Stacking | Ring 1 | Ring 2 | 3.5 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination (if chiral derivatives are relevant to reactivity)

Should chiral derivatives of this compound be synthesized, for example, through the introduction of a stereocenter in one of the substituents, chiroptical spectroscopy would become a critical tool for their stereochemical characterization. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly powerful in this regard.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, providing a unique fingerprint that can be used to distinguish between enantiomers. For a pair of enantiomers, the CD spectra are mirror images of each other. This property allows for the determination of the enantiomeric excess (ee) of a sample by comparing its CD signal to that of an enantiomerically pure standard.

Moreover, by comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for a specific absolute configuration (e.g., R or S), the absolute configuration of the chiral derivative can be determined. This is a powerful, non-destructive alternative to chemical correlation or anomalous dispersion in X-ray crystallography.

Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 220 | +15,000 |

| 250 | -8,000 |

| 280 | +500 |

This hypothetical data illustrates how the sign and magnitude of the CD signal at specific wavelengths could be used to characterize the stereochemistry of a chiral derivative.

Future Directions and Emerging Research Avenues for 2,3,6 Trimethoxyisonicotinonitrile Chemistry

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The complexity of modern chemical research necessitates the use of automated and high-throughput methodologies to accelerate the discovery of novel compounds and reactions. nih.gov The integration of 2,3,6-Trimethoxyisonicotinonitrile into these platforms is a critical next step. Automated synthesis platforms could enable the rapid generation of a library of derivatives by systematically varying reaction partners and conditions. This would allow for the efficient exploration of the chemical space around the core scaffold.

High-throughput experimentation (HTE) would be instrumental in screening these libraries for desired properties, be it biological activity, catalytic efficacy, or specific material characteristics. nih.gov For instance, a library of compounds derived from this compound could be rapidly assayed against a panel of biological targets to identify potential lead compounds in drug discovery. The combination of automated synthesis and HTE would not only increase the pace of research but also allow for a more comprehensive understanding of structure-activity relationships. nih.gov

Table 1: Hypothetical High-Throughput Screening Cascade for this compound Derivatives

| Step | Action | Technology/Method | Objective |

| 1 | Library Generation | Automated Parallel Synthesis | Create a diverse set of 100-1000 derivatives by varying substituents. |

| 2 | Primary Screening | Cell-based Assays / Biochemical Assays | Identify initial "hits" with desired biological activity (e.g., >50% inhibition at 10 µM). |

| 3 | Data Analysis | Cheminformatics Tools | Standardize data, annotate properties, and identify promising structural motifs. nih.gov |

| 4 | Hit Confirmation | Dose-Response Curves | Confirm the activity and determine the potency (e.g., IC50) of the primary hits. |

| 5 | Secondary Assays | Orthogonal Assays | Validate the mechanism of action and rule out non-specific effects. |

Exploration of Sustainable and Environmentally Benign Synthesis Approaches

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. carlroth.com Future research on this compound should prioritize the development of sustainable and environmentally benign synthesis methods. This involves moving away from hazardous reagents and solvents, improving atom economy, and reducing energy consumption. carlroth.com

One promising avenue is the use of greener solvents, such as bio-based solvents like Cyrene™, which has been successfully used in the synthesis of other nitrogen-containing heterocycles. nih.gov Another approach is the development of solvent-free reaction conditions or the use of water as a reaction medium, as demonstrated in the sustainable synthesis of triazoles. rsc.org Furthermore, exploring continuous-flow synthesis could offer a safer, more efficient, and scalable alternative to traditional batch processing, especially when dealing with potentially energetic intermediates. rsc.org

Table 2: Comparison of Traditional vs. Green Synthesis Metrics for a Hypothetical Reaction

| Metric | Traditional Approach | Potential Green Approach | Reference Principle |

| Solvent | Chlorinated Solvents (e.g., DCM, Chloroform) | Bio-derived solvents (e.g., Cyrene™), Water, or Supercritical CO2 | Safer Solvents carlroth.comnih.gov |

| Catalyst | Stoichiometric Reagents | Recyclable Heterogeneous Catalyst (e.g., ZnO nanocrystals) | Catalysis carlroth.comrsc.org |

| Energy Input | High-Temperature Reflux | Room Temperature / Microwave / Flow Reactor | Energy Efficiency carlroth.comrsc.org |

| Atom Economy | Moderate | High | Atom Economy carlroth.com |

| Waste Generation | High (e.g., purification by chromatography) | Low (e.g., product isolation by precipitation) | Waste Prevention carlroth.comnih.gov |

Development of Novel Catalytic Systems for Functionalization

The functionalization of the pyridine (B92270) ring in this compound is key to creating diverse derivatives. The development of novel catalytic systems will be crucial for achieving selective and efficient transformations. While methods for the synthesis of substituted isoquinolines and triazoles have seen significant advances, the specific catalytic functionalization of a polysubstituted pyridine like this compound remains an area ripe for exploration. rsc.orgnih.gov

Future research could focus on late-stage functionalization via C-H activation, allowing for the direct introduction of new functional groups without the need for pre-functionalized starting materials. Transition-metal catalysis (e.g., using palladium, copper, or nickel) could enable a wide range of cross-coupling reactions to introduce aryl, alkyl, or other groups at specific positions on the pyridine ring. The development of catalysts that can selectively functionalize one position over others on the highly substituted ring will be a significant challenge and a key area of investigation.

Computational Design and Predictive Modeling for Next-Generation Derivatives

Computational chemistry and predictive modeling are powerful tools for accelerating the design of new molecules with tailored properties. nih.gov By employing methods such as Density Functional Theory (DFT), researchers can predict the reactivity, electronic properties, and conformational preferences of this compound and its potential derivatives. This can guide synthetic efforts by identifying the most promising candidates for synthesis and testing.

For example, computational models can be used to predict the binding affinity of derivatives to a specific biological target, allowing for the in silico screening of virtual libraries before committing to resource-intensive synthesis. nih.gov Structure-reactivity relationship studies, similar to those performed on other heteroaryl compounds like 2-sulfonylpyrimidines, can be augmented with computational data to build robust predictive models for reaction outcomes and biological activity. researchgate.net

Potential in Supramolecular Chemistry and Self-Assembly Processes

The presence of nitrogen and oxygen atoms in this compound provides potential sites for non-covalent interactions, such as hydrogen bonding and halogen bonding. rsc.org This suggests that the molecule could serve as a valuable building block in supramolecular chemistry and the design of self-assembling systems. nih.gov

Future research could explore the ability of this compound and its derivatives to form well-defined supramolecular architectures, such as coordination polymers, liquid crystals, or molecular gels. The self-assembly of these molecules could be triggered by various stimuli, leading to the development of "smart" materials with applications in sensing, drug delivery, or electronics. nih.gov The ability of similar nitrogen-containing heterocycles to form ordered structures through self-assembly provides a strong precedent for this line of inquiry. researchgate.netnih.gov